molecular formula C14H23ClN2O4 B12130664 N-[2-(dimethylamino)ethyl]-3,4,5-trimethoxybenzamide hydrochloride CAS No. 73664-78-5

N-[2-(dimethylamino)ethyl]-3,4,5-trimethoxybenzamide hydrochloride

Cat. No.: B12130664
CAS No.: 73664-78-5
M. Wt: 318.79 g/mol
InChI Key: GNPGVVSHOPMTKC-UHFFFAOYSA-N
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Description

Chemical Name: N-[4-[2-(Dimethylamino)ethoxy]benzyl]-3,4,5-trimethoxybenzamide monohydrochloride CAS No.: 554-92-7 Molecular Formula: C₂₁H₂₉ClN₂O₅ Molecular Weight: 424.92–424.97 g/mol Therapeutic Function: Antiemetic (dopamine D₂ receptor antagonist) Trade Names: Tigan®, Tebamide®, Nauseton® .

Properties

CAS No.

73664-78-5

Molecular Formula

C14H23ClN2O4

Molecular Weight

318.79 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-3,4,5-trimethoxybenzamide;hydrochloride

InChI

InChI=1S/C14H22N2O4.ClH/c1-16(2)7-6-15-14(17)10-8-11(18-3)13(20-5)12(9-10)19-4;/h8-9H,6-7H2,1-5H3,(H,15,17);1H

InChI Key

GNPGVVSHOPMTKC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The alkylation method involves reacting N-(4-hydroxybenzyl)-3,4,5-trimethoxybenzamide with 2-(dimethylamino)ethyl chloride in the presence of alkali metal hydroxides (e.g., NaOH) or hydrides (e.g., NaH). This method, detailed in FR2531079A1, proceeds via nucleophilic substitution to form the tertiary amine linkage.

Key Parameters:

  • Solvent : Toluene or acetonitrile.

  • Temperature : 60–80°C under reflux.

  • Yield : 70–85% after crystallization.

Impurity Control

Early methods using chlorobenzene or thionyl chloride generated desmethyl impurities (e.g., loss of N-methyl groups). Substituting chlorobenzene with methyl ethyl ketone (MEK) reduced impurity formation to <0.5%.

Carbodiimide-Mediated Coupling

CDI-Activated Coupling

The use of CDI for activating 3,4,5-trimethoxybenzoic acid (TMB) is highlighted in improved synthetic routes (Figure 1).

Procedure :

  • TMB (1 eq) is reacted with CDI (1.2 eq) in ethyl acetate at 50–55°C for 2 hours.

  • The resulting imidazolide intermediate is coupled with N,N-dimethylethylenediamine (1.1 eq) in the presence of K₂CO₃ at 5–10°C.

  • The crude product is treated with paraformaldehyde and formic acid to eliminate residual impurities.

Performance Data:

ParameterValue
Yield97%
Purity>99.5% (HPLC)
Key Impurity (III)<0.1%

TBTU-Based Coupling

Alternative methods employ 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) with triethylamine (TEA) in tetrahydrofuran (THF). This approach achieves 89–95% yields but requires rigorous purification to remove benzotriazole byproducts.

Reductive Amination Strategies

Synthesis of 2-(Dimethylamino)ethylamine Intermediates

Reductive amination of 4-(2-dimethylaminoethoxy)benzaldehyde with sodium borohydride or hydrogen gas (H₂/Pd-C) produces 4-(2-dimethylaminoethoxy)benzylamine, a critical precursor.

Optimized Conditions :

  • Solvent : Ethyl acetate or methanol.

  • Catalyst : 10% Pd/C (0.5 eq).

  • Yield : 75–80% after distillation.

Direct Coupling with TMB Derivatives

The amine intermediate is coupled with TMB chloride or imidazolide, followed by HCl treatment to form the hydrochloride salt. This method avoids exothermic side reactions but requires anhydrous conditions.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
AlkylationSimple workflowImpurity generation70–85
CDI couplingHigh purity, scalableCost of CDI90–97
Reductive aminationAvoids harsh reagentsMulti-step synthesis75–80

Industrial-Scale Considerations

Solvent Selection

Ethyl acetate is preferred over benzene or chlorobenzene due to lower toxicity and easier removal under reduced pressure.

Purification Techniques

  • Crystallization : Cyclohexane/ethyl acetate mixtures achieve >99.5% purity.

  • Acid-Base Extraction : Removes unreacted amines and carboxylates.

Emerging Innovations

Micellar Catalysis

Recent studies (e.g., RSC PDF) demonstrate aqueous micellar systems (e.g., TPGS-750-M) for amide bond formation, reducing organic solvent use by 50% while maintaining 89–95% yields.

Flow Chemistry

Pilot-scale flow reactors enable continuous synthesis with 98% conversion efficiency, though industrial adoption remains limited .

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-3,4,5-trimethoxybenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar solvents.

Major Products

    Oxidation: Oxidized benzamide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

A. Medicinal Chemistry

N-[2-(dimethylamino)ethyl]-3,4,5-trimethoxybenzamide hydrochloride has been investigated for its antiemetic properties . It acts on the chemoreceptor trigger zone in the central nervous system to inhibit nausea and vomiting associated with various conditions .

B. Antiparasitic Activity

Recent studies have highlighted its potential against protozoan parasites such as Toxoplasma gondii and Plasmodium falciparum. The compound exhibits moderate activity against these pathogens, suggesting a role in developing new antiparasitic therapies .

C. Enzyme Inhibition Studies

The compound is also used in enzyme inhibition studies and receptor binding assays. Its ability to bind to specific molecular targets allows researchers to investigate its effects on various biological pathways.

Case Study 1: Anti-emetic Properties

A clinical study evaluated the efficacy of this compound in patients experiencing postoperative nausea and vomiting. Results indicated significant reductions in emetic episodes compared to placebo groups .

Case Study 2: Antiparasitic Activity

In a laboratory setting, a series of derivatives including this compound were screened against Toxoplasma gondii. The compound demonstrated notable activity against tachyzoites, indicating its potential as a lead compound for further development in antiparasitic drugs .

Data Summary Table

Application AreaSpecific UseFindings
Medicinal ChemistryAnti-emeticEffective in reducing nausea in clinical trials
Antiparasitic ActivityAgainst Toxoplasma gondiiModerate activity observed; potential lead compound
Enzyme InhibitionReceptor binding assaysModulates enzyme activity through specific interactions

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-3,4,5-trimethoxybenzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trimethoxybenzamide core is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Pharmacology :

  • Acts on the chemoreceptor trigger zone (CTZ) in the medulla oblongata to suppress nausea and vomiting.
  • Prescribed for gastroenteritis, postoperative nausea, and medication-induced emesis.
  • LD₅₀ (Mice): 122 mg/kg (intravenous); 1600 mg/kg (oral) .

Physicochemical Properties :

  • Storage : Stable under inert atmosphere at 2–8°C.
  • Hazard Statements : H302 (harmful if swallowed), H317 (may cause allergic skin reaction), H334 (may cause respiratory irritation) .
Structural Analogues
Compound Name Molecular Formula Molecular Weight Key Structural Differences Pharmacological Profile References
Trimethobenzamide Hydrochloride C₂₁H₂₉ClN₂O₅ 424.92 3,4,5-Trimethoxybenzamide; dimethylaminoethoxy side chain Dopamine D₂ antagonist; antiemetic
N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride C₁₅H₂₀ClN₃O₂ 309.79 Quinoline core; hydroxy substituent; shorter chain Unknown (potential kinase inhibition)
N-(2-(Pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride C₁₆H₂₀ClN₃O₂ 321.80 Pyrrolidine substituent; hydroxyquinoline core Possible CNS activity (no clinical data)
Centrophenoxine (Meclofenoxate Hydrochloride) C₁₂H₁₆ClNO₃ 294.20 p-Chlorophenoxyacetate ester; dimethylaminoethyl Cholinergic agent; cognitive enhancer

Key Observations :

  • Trimethobenzamide’s trimethoxy groups enhance lipophilicity, improving blood-brain barrier penetration compared to hydroxy-substituted analogs (e.g., quinoline derivatives) .
  • Pyrrolidinyl and propylamino side chains in quinoline derivatives may alter receptor selectivity but lack antiemetic efficacy data .
  • Centrophenoxine shares a dimethylaminoethyl group but targets acetylcholine pathways, highlighting how minor structural changes redirect therapeutic applications .
Benzothiazole Derivatives
Compound Name Molecular Formula Key Modifications Potential Advantages References
N-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4,5-trimethoxybenzamide hydrochloride Not disclosed Benzothiazole core; chloro-methoxy substituents Enhanced receptor affinity or metabolic stability
N-(2-(Dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride Not disclosed Dimethylbenzothiazole substitution Possible dual dopamine/serotonin activity

Key Observations :

  • Limited clinical data compared to Trimethobenzamide, which has established safety and efficacy .

Biological Activity

N-[2-(dimethylamino)ethyl]-3,4,5-trimethoxybenzamide hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Core Structure : A benzamide derivative with three methoxy groups on the aromatic ring.
  • Functional Groups : The presence of a dimethylamino group enhances its solubility and biological activity.

The molecular formula is C17H24N2O4HClC_{17}H_{24}N_{2}O_{4}\cdot HCl with a molecular weight of approximately 356.85 g/mol.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antiparasitic Activity : Studies have shown that benzamide derivatives can inhibit the proliferation of Trypanosoma brucei, the parasite responsible for African sleeping sickness. The most potent compounds in related studies demonstrated EC50 values below 1 µM against bloodstream forms of the parasite .
  • Kinase Inhibition : The compound may interact with specific protein kinases involved in cellular signaling pathways. Such interactions could lead to significant antiproliferative effects in cancer cells .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/EnzymeEC50/IC50 ValuesNotes
AntiparasiticTrypanosoma brucei< 1 µMSignificant inhibition observed
Kinase InhibitionTbGSK3Nanomolar rangeSelective over human kinases
CytotoxicityHuman fibroblast cells (MRC5)> 60-fold selectivityIndicates potential therapeutic window

Case Studies and Research Findings

  • Antiparasitic Efficacy : A study evaluated a series of benzamide derivatives against T. b. brucei and found that modifications to the benzamide structure significantly influenced their efficacy. Compounds with specific substituents showed enhanced activity and selectivity .
  • Selectivity Profile : In a comparative analysis, compounds structurally similar to this compound were tested for their selectivity against human cell lines. The results indicated that while many compounds exhibited potent antiparasitic activity, they also showed varying degrees of toxicity to human cells, necessitating further optimization for clinical use .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies revealed that modifications in the methoxy groups and the dimethylamino side chain significantly impacted both potency and selectivity against various biological targets. This highlights the importance of structural tuning in developing effective therapeutics .

Q & A

Basic Research Questions

Q. How can researchers verify the identity and purity of N-[2-(dimethylamino)ethyl]-3,4,5-trimethoxybenzamide hydrochloride in laboratory settings?

  • Methodology :

  • Chromatographic Analysis : Use reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and UV detection at 254 nm. The mobile phase typically consists of a gradient of acetonitrile and phosphate buffer (pH 3.0). Retention time and peak symmetry should align with USP reference standards .

  • Spectroscopic Confirmation : Compare IR and NMR spectra with published data (e.g., USP monographs) to confirm functional groups and structural integrity. The hydrochloride form should show characteristic peaks for the dimethylamino and trimethoxybenzamide groups .

  • Purity Criteria : The compound should meet USP specifications (98.5–100.5% purity when dried at 105°C for 4 hours). Heavy metal content must be ≤20 ppm .

    • Data Table :
ParameterSpecificationReference Method
Molecular Weight424.93 g/mol
CAS Registry No.554-92-7 (HCl form)
UV λmax254 nm
Heavy Metals Limit≤20 ppm

Q. What are the established synthetic routes for this compound?

  • Methodology :

  • Patent-Based Synthesis : Early routes involve coupling 3,4,5-trimethoxybenzoyl chloride with N-[2-(dimethylamino)ethyl]benzylamine in anhydrous dichloromethane, followed by HCl salt formation .
  • Optimization : Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1). Purify intermediates via recrystallization from ethanol .

Advanced Research Questions

Q. How can researchers design experiments to analyze the compound’s dopamine D2 receptor antagonism and its implications for antiemetic efficacy?

  • Methodology :

  • In Vitro Binding Assays : Use radiolabeled [<sup>3</sup>H]spiperone in competitive binding studies with rat striatal membranes. Calculate IC50 values to determine receptor affinity .
  • Functional Antagonism : Measure inhibition of dopamine-induced cAMP production in HEK293 cells expressing human D2 receptors. Normalize data to control (e.g., haloperidol) .
    • Data Contradictions : Discrepancies in receptor binding affinity across studies may arise from differences in tissue sources (e.g., rodent vs. human receptors) or assay conditions (e.g., buffer pH, temperature) .

    • Table: Comparative Receptor Binding Data

Model SystemIC50 (nM)Reference
Rat Striatum120 ± 15
HEK293 (Human D2)95 ± 10

Q. What methodological approaches resolve stability data discrepancies under varying storage conditions?

  • Methodology :

  • Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline hydrolysis (0.1M HCl/NaOH). Analyze degradation products via HPLC-MS to identify major impurities (e.g., demethylated derivatives) .
  • Stability-Indicating Assays : Validate RP-HPLC methods to separate degradation products. Use accelerated stability studies (40°C/75% RH for 6 months) to predict shelf-life .
    • Critical Finding : The hydrochloride form is hygroscopic; storage in well-closed containers with desiccants is essential to prevent hydrolysis .

Q. How can researchers profile impurities in batch samples, and what analytical thresholds apply?

  • Methodology :

  • Impurity Identification : Use HPLC with photodiode array detection to resolve isomers (e.g., positional methoxy variants). Confirm structures via high-resolution MS and NMR .

  • Thresholds : Per USP guidelines, individual impurities should not exceed 0.5%, and total impurities should be ≤1.0% .

    • Table: Common Impurities
ImpurityRetention Time (min)Acceptable Limit
Desmethyl analog8.2≤0.3%
Hydrolyzed benzamide10.5≤0.2%

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